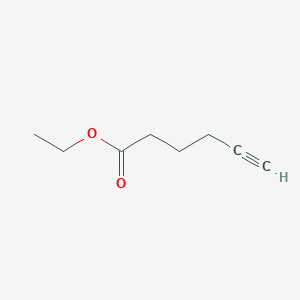Ethyl Hex-5-ynoate
CAS No.: 108545-38-6
Cat. No.: VC4581299
Molecular Formula: C8H12O2
Molecular Weight: 140.182
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 108545-38-6 |
|---|---|
| Molecular Formula | C8H12O2 |
| Molecular Weight | 140.182 |
| IUPAC Name | ethyl hex-5-ynoate |
| Standard InChI | InChI=1S/C8H12O2/c1-3-5-6-7-8(9)10-4-2/h1H,4-7H2,2H3 |
| Standard InChI Key | XCUBTXGFDAVUKB-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCCC#C |
Introduction
Structural and Molecular Characteristics
Molecular Composition and Nomenclature
Ethyl hex-5-ynoate, systematically named ethyl pent-4-ynoate, possesses the linear structure CH₂CH₂C≡CCH₂COOCH₂CH₃. Its IUPAC name reflects the esterification of 5-hexynoic acid (HC≡CCH₂CH₂CH₂COOH) with ethanol, resulting in a molecular weight of 140.18 g/mol . The compound’s SMILES notation (CCOC(=O)CCCC#C) and InChIKey (XCUBTXGFDAVUKB-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry .
Synthesis and Industrial Production
Industrial Manufacturing
Large-scale production employs continuous flow reactors to enhance heat transfer and reduce reaction times. Catalytic systems utilizing immobilized lipases or solid acid catalysts (e.g., sulfonated carbon) achieve turnover numbers (TON) > 1,000, with purities ≥97% after distillation . Recent patents emphasize solvent-free protocols, reducing waste and improving sustainability .
Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Molecular weight | 140.18 g/mol | Calculated |
| Density | Not reported | – |
| Boiling point | Not reported | – |
| LogP | 1.353 | Predicted |
| PSA | 26.30 Ų | Predicted |
| Flash point | Not reported | – |
The compound’s relatively low polar surface area (PSA) and moderate LogP value suggest favorable membrane permeability, making it suitable for prodrug design .
Applications in Organic Synthesis
Intermediate for Bioactive Molecules
Ethyl hex-5-ynoate serves as a precursor in the synthesis of rigidin analogs, marine alkaloids with notable antiproliferative activity against lung and breast cancer cell lines (IC₅₀ = 2–10 μM). Copper-catalyzed alkyne-azide cycloaddition (CuAAC) with azide-functionalized scaffolds enables rapid access to triazole-containing pharmacophores .
Functional Material Development
The terminal alkyne group participates in Sonogashira couplings, forming conjugated polymers for organic electronics. For example, palladium-catalyzed cross-coupling with aryl iodides yields poly(arylene ethynylene)s with tunable optoelectronic properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume